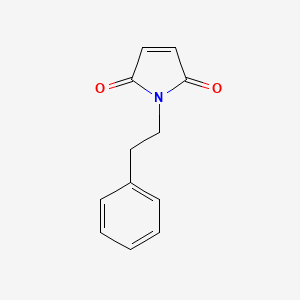

Maleimide, N-phenethyl-

Overview

Description

“Maleimide, N-phenethyl-” is a derivative of maleimide where the NH group is replaced with a phenethyl group . Maleimides are important building blocks in organic synthesis . They are used in the site-selective modification of proteins . The name “maleimide” is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group .

Synthesis Analysis

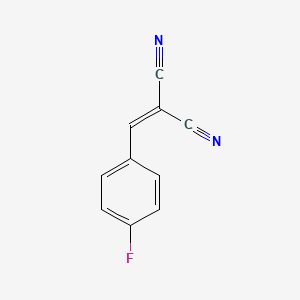

The synthesis of N-phenylmaleimides involves two steps from maleic anhydride and a substituted aniline . This process is part of a green multi-step synthesis used in undergraduate organic chemistry laboratories .

Molecular Structure Analysis

The molecular formula of “Maleimide, N-phenethyl-” is C12H11NO2 . The structure of maleimides can be analyzed using spectroscopic analysis . This method measures the absorption of radiation as a function of wavelength, revealing a directly proportional relationship between absorbance and the concentration of the functional groups in the material sample .

Chemical Reactions Analysis

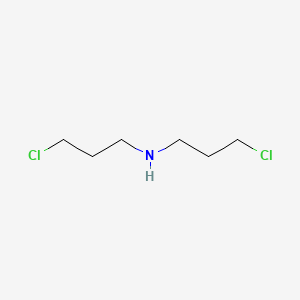

Maleimides are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions . They react with thiols to form thioethers, featuring a strong C-S bond . The reaction generates succinimides that are unstable over prolonged time in vivo .

Physical And Chemical Properties Analysis

The physical and chemical properties of maleimides can be characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .

Scientific Research Applications

Derivatization of Biological Thiols

Maleimide, N-phenethyl- is used in the derivatization of biological thiols to protect them from oxidation during sample manipulation. This process is crucial for accurate measurement of thiol concentrations, which are biomarkers for oxidative stress. The compound has been compared with N-ethyl maleimide for efficiency, ionization enhancement, and side product formation .

Antimicrobial Activity

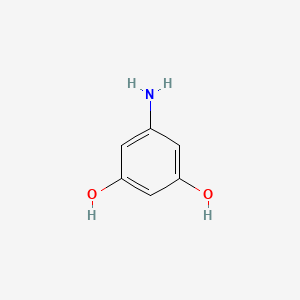

This compound has shown promise in antimicrobial activity, particularly against fungal infections. It affects the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall. The membrane enzyme, β(1,3)glucan synthase, has been proposed as a primary target of Maleimide, N-phenethyl- in Candida albicans cells .

Cytostatic Activity

Maleimide, N-phenethyl- displays high cytostatic activity, which is the ability to inhibit cell division. This property is particularly useful in the study of cancer cells and could potentially be applied in the development of anticancer drugs .

Chemical Reactivity Studies

The reactivity of Maleimide, N-phenethyl- with various biological molecules is an area of significant interest. Its reactivity with amine-containing metabolites and stability of derivatives are important factors in determining its suitability for use in different biological assays .

Enzyme Inhibition

Due to its reactivity with cysteinyl residues, Maleimide, N-phenethyl- is studied for its potential as an enzyme inhibitor. Many enzymes with reactive cysteinyl residues are vital for the growth and survival of microorganisms, making this compound a candidate for developing new antimicrobial agents .

Pharmaceutical Research

In pharmaceutical research, Maleimide, N-phenethyl- is explored for its role in the synthesis of new pharmaceutical compounds. Its interaction with other molecules based on molecular structure and specific physicochemical properties is of high interest for the design of new drugs .

Mechanism of Action

Target of Action

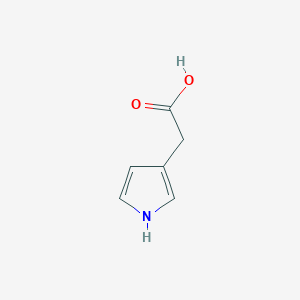

Maleimide, N-phenethyl-, also known as 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione, primarily targets cysteine residues in proteins . The compound reacts with the thiol group in cysteine to form a stable carbon-sulfur bond . This reaction is known as the thiol-Michael addition . Another potential target is the membrane enzyme, β(1,3)glucan synthase , which has been proposed as a primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group results in the formation of a thiosuccinimide product . This process is a type of “click chemistry” reaction . The high reactivity of the olefin in the maleimide is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

N-substituted maleimides affect the biosynthesis of chitin and β(1,3)glucan , components of the fungal cell wall . These compounds inhibit the metabolic pathway of these bacteria and fungi with high selectivity .

Pharmacokinetics

It’s known that the thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions . The maleimide moiety itself is relatively stable to degradation , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of stable carbon-sulfur bonds with cysteine residues in proteins . This can lead to the deactivation of enzymes and inhibition of the metabolic pathways of bacteria and fungi . The compound also affects the biosynthesis of chitin and β(1,3)glucan, altering the structure of the fungal cell wall .

Action Environment

The thiol-maleimide reaction proceeds without a catalyst in highly polar solvents such as water, dimethyl sulfoxide (DMSO), N,N’-dimethylformamide (DMF), or N,N’-dimethylacetamide (DMAC), because the polar solvent forms the thiolate ion, which is the active species for the reaction . Therefore, the environment can influence the compound’s action, efficacy, and stability. For instance, the pH should be 6.5 – 7.5 for the maleimide functional group to react .

Safety and Hazards

Future Directions

Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years . These derivatives can be readily modified into biologically important compounds . The development of materials that could directly interface electrical components with specific neurons is also a promising area of research .

properties

IUPAC Name |

1-(2-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGBGLKCFQULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287848 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide, N-phenethyl- | |

CAS RN |

6943-90-4 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.